2-Hydroxyethane-1-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

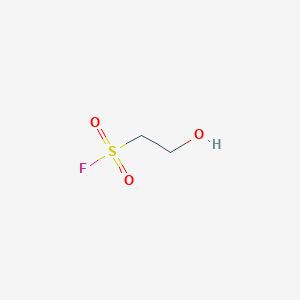

2-Hydroxyethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C₂H₅FO₃S and a molecular weight of 128.13 g/mol . It is a sulfonyl fluoride derivative, which is a class of compounds known for their stability and reactivity. Sulfonyl fluorides have gained significant attention in various fields, including organic synthesis, chemical biology, and medicinal chemistry .

作用機序

Target of Action

2-Hydroxyethane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has been found to have diverse applications in the field of medicinal chemistry and chemical biology . The primary targets of this compound are proteins, specifically amino acids such as tyrosine, lysine, serine, threonine, and histidine . These amino acids play crucial roles in protein structure and function, and their modification can significantly impact the biological activity of the protein.

Mode of Action

The compound acts as an electrophilic warhead, engaging with nucleophilic amino acid residues in proteins . The balance of reactivity and stability of sulfonyl fluorides, particularly their resistance to hydrolysis under physiological conditions, makes them attractive for these applications . The compound can selectively manipulate molecules that already contain a sulfonyl fluoride group, leading to new activation methods .

Pharmacokinetics

The compound’s resistance to hydrolysis under physiological conditions suggests it may have good stability and bioavailability .

生化学分析

Biochemical Properties

Sulfonyl fluorides, a group to which 2-Hydroxyethane-1-sulfonyl fluoride belongs, are known to react with a broad range of the intracellular kinome . This suggests that this compound may interact with various enzymes and proteins within cells, potentially influencing biochemical reactions .

Molecular Mechanism

Sulfonyl fluorides, including this compound, are known to form covalent bonds with a conserved lysine in the ATP binding site of kinases . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

準備方法

The synthesis of 2-Hydroxyethane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of sulfonates or sulfonic acids using fluorosulfonyl radicals . This method is advantageous due to its mild reaction conditions and the use of readily available reagents . Another method involves the chlorine-fluorine exchange from the corresponding sulfonyl chlorides . Industrial production methods often utilize sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO₂⁺” synthons .

化学反応の分析

2-Hydroxyethane-1-sulfonyl fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the sulfur (VI) fluoride exchange (SuFEx) click chemistry, which involves the substitution of a fluorine atom attached to the sulfur(VI) center with incoming nucleophiles . Common reagents used in these reactions include potassium fluoride (KF) and phase transfer catalysts like 18-crown-6-ether . Major products formed from these reactions include sulfonyl fluorides and other functionalized sulfonyl compounds .

科学的研究の応用

2-Hydroxyethane-1-sulfonyl fluoride has a wide range of applications in scientific research. In chemistry, it is used as a versatile synthetic intermediate for the preparation of various functionalized sulfonyl compounds . In biology, it serves as a covalent probe for labeling protein binding sites and studying protein-ligand interactions . In medicine, it is utilized in the development of irreversible inhibitor drugs and chemical probes with improved pharmacological duration and selectivity . Additionally, it finds applications in the industry for the synthesis of materials with unique properties .

類似化合物との比較

2-Hydroxyethane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as 2-nitrobenzenesulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride . These compounds share similar reactivity and stability characteristics but differ in their specific applications and target residues. For example, 2-nitrobenzenesulfonyl fluoride is effective at targeting Gram-negative bacteria, while (2-aminoethyl)benzenesulfonyl fluoride is commonly used as a serine protease inhibitor . The unique feature of this compound is its hydroxyl group, which provides additional reactivity and versatility in synthetic applications .

生物活性

2-Hydroxyethane-1-sulfonyl fluoride (HESF) is a sulfonyl fluoride compound with significant implications in medicinal chemistry and chemical biology. Its unique biochemical properties and mechanisms of action make it a compound of interest for various research applications. This article explores its biological activity, focusing on its mechanisms, biochemical interactions, and comparative studies with similar compounds.

Chemical Characteristics

- Molecular Formula : C₂H₅FO₃S

- Molecular Weight : 128.13 g/mol

- IUPAC Name : 2-hydroxyethanesulfonyl fluoride

- Canonical SMILES : C(CS(=O)(=O)F)O

This compound acts primarily as an electrophilic warhead , engaging with nucleophilic amino acid residues in proteins. This interaction is crucial for its biological activity, particularly in the following ways:

- Covalent Bond Formation : HESF forms covalent bonds with conserved lysine residues within the ATP-binding sites of kinases, thereby inhibiting their activity. This mechanism is fundamental in regulating various cellular processes, including signal transduction and metabolic pathways.

- Stability and Bioavailability : The compound exhibits resistance to hydrolysis under physiological conditions, suggesting that it has good stability and bioavailability for potential therapeutic applications.

The biochemical properties of HESF have been extensively studied, revealing its interactions with the intracellular kinome. Key findings include:

- Reactivity : As part of the sulfonyl fluoride group, HESF can react with a broad range of proteins, influencing their function through inhibition or modification.

- Pharmacokinetics : Studies indicate that HESF's pharmacokinetic profile supports its use in various biological assays due to its stability and reactivity under physiological conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of HESF, a comparison with other sulfonyl fluorides is essential. Below is a summary table comparing HESF with two other sulfonyl fluoride compounds:

| Property | This compound | 2-Nitrobenzenesulfonyl Fluoride | (2-Aminoethyl)benzenesulfonyl Fluoride |

|---|---|---|---|

| Molecular Weight | 128.13 g/mol | 195.14 g/mol | 195.23 g/mol |

| Electrophilic Nature | High | Moderate | High |

| Primary Application | Kinase inhibition | Protein modification | Enzyme inhibition |

| Stability Under Physiological Conditions | Good | Moderate | High |

Case Studies and Research Findings

Several studies have highlighted the biological activity of HESF:

-

Kinase Inhibition Studies :

- Research demonstrated that HESF effectively inhibits specific kinases involved in cancer signaling pathways. This inhibition leads to reduced cell proliferation in vitro, suggesting potential therapeutic applications in oncology.

-

Functional Assays :

- In functional assays, HESF was shown to modulate cellular responses by altering kinase activity, which has implications for drug development targeting specific signaling pathways.

-

Chemical Biology Applications :

- The compound has been employed as a tool in chemical biology to study protein interactions and cellular signaling mechanisms due to its ability to form stable covalent bonds with target proteins.

特性

IUPAC Name |

2-hydroxyethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5FO3S/c3-7(5,6)2-1-4/h4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMURXKSLXJLVBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。